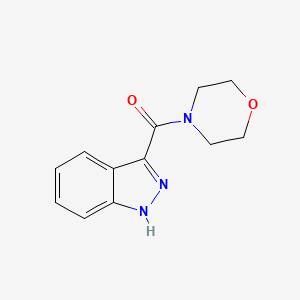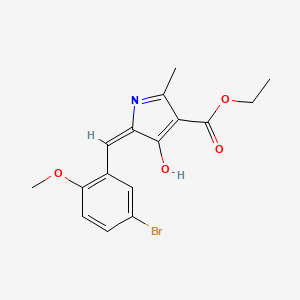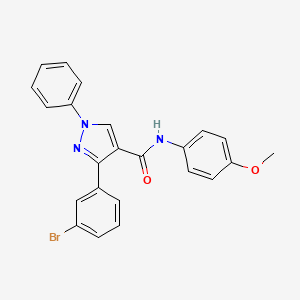
3-(4-morpholinylcarbonyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-morpholinylcarbonyl)-1H-indazole, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key regulator of many cellular processes, including cell growth, proliferation, and survival. The inhibition of AKT by GSK690693 has been shown to have potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
3-(4-morpholinylcarbonyl)-1H-indazole exerts its anti-cancer effects by inhibiting the activity of AKT, a key signaling molecule that promotes cell survival and growth. AKT is activated by a variety of upstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting AKT, this compound blocks the downstream signaling pathways that promote cell survival and growth, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of T cells and to reduce inflammation in models of autoimmune disease. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-morpholinylcarbonyl)-1H-indazole is its high selectivity for AKT, which reduces the risk of off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 3-(4-morpholinylcarbonyl)-1H-indazole. One area of interest is the development of combination therapies that target multiple signaling pathways, including AKT. Another area of interest is the identification of biomarkers that can predict response to this compound and other AKT inhibitors. Finally, there is interest in the development of more potent and selective AKT inhibitors with longer half-lives and improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-(4-morpholinylcarbonyl)-1H-indazole involves several steps, starting with the reaction of 2-bromo-1H-indazole with morpholine to form the corresponding N-morpholino derivative. This intermediate is then reacted with chloroformic acid to form the desired product, this compound.
Applications De Recherche Scientifique
3-(4-morpholinylcarbonyl)-1H-indazole has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits the growth and survival of a wide range of cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in mouse models of various cancers, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
1H-indazol-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-5-7-17-8-6-15)11-9-3-1-2-4-10(9)13-14-11/h1-4H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOXRZRLMRPHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6138756.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)

![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate](/img/structure/B6138775.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)

![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)

![3-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-N-2-thienyl-1-piperidinecarboxamide](/img/structure/B6138832.png)

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)